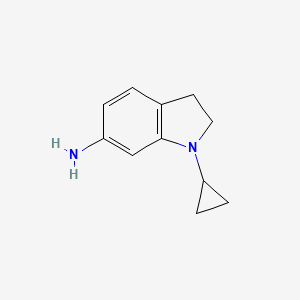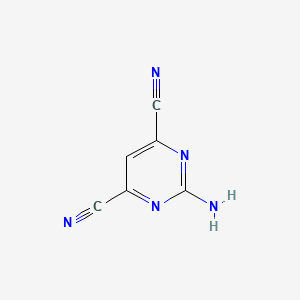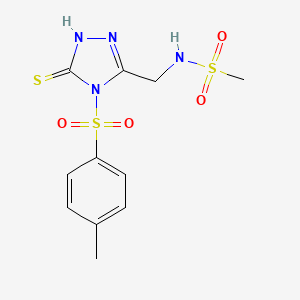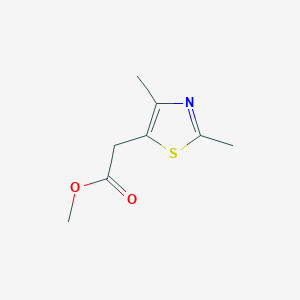![molecular formula C17H14O3S B11767400 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is an organic compound that features a benzoyl group attached to a thiobenzaldehyde moiety, with a 1,3-dioxolane ring attached to the benzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde typically involves the following steps:
Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde under acidic conditions.
Attachment to Benzoyl Group: The 1,3-dioxolane ring is then attached to a benzoyl chloride through a Friedel-Crafts acylation reaction.
Formation of Thiobenzaldehyde Moiety: The thiobenzaldehyde moiety can be synthesized by reacting benzaldehyde with a thiol under basic conditions.
Final Coupling: The final step involves coupling the benzoyl group with the thiobenzaldehyde moiety using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.
4-(1,3-Dioxolan-2-yl)benzonitrile: Similar structure but contains a nitrile group instead of a thiobenzaldehyde moiety.
Uniqueness
4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde is unique due to the presence of both the 1,3-dioxolane ring and the thiobenzaldehyde moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in scientific research.
属性
分子式 |
C17H14O3S |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
4-[4-(1,3-dioxolan-2-yl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14O3S/c18-16(13-3-1-12(11-21)2-4-13)14-5-7-15(8-6-14)17-19-9-10-20-17/h1-8,11,17H,9-10H2 |
InChI 键 |
PUNIYJABWHBMEK-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


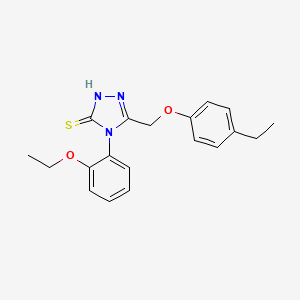
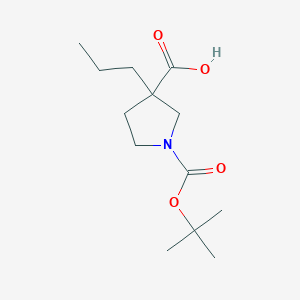
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
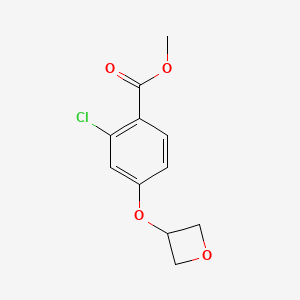
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11767337.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)

